molecular formula C15H21NO2 B2509651 Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate CAS No. 2248285-22-3

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

Cat. No.: B2509651
CAS No.: 2248285-22-3
M. Wt: 247.338
InChI Key: CCZDYBLJUCKOMS-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzazepine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other benzazepine derivatives.

Properties

IUPAC Name

tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-7-8-13-11(10-12)6-4-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDYBLJUCKOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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